molecular formula C15H13ClN2O2S B13865876 Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B13865876
M. Wt: 320.8 g/mol
InChI Key: UGBBNCNTLDDMCU-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenyl substituent at the 6-position and a methyl group at the 3-position of the fused imidazo-thiazole core, with an ethyl ester moiety at the 2-position.

The synthesis of such compounds typically involves cyclocondensation reactions between aminothiazoles and α-halo ketones, followed by functionalization at the 2-position (e.g., esterification) . The 3-chlorophenyl group introduces steric and electronic effects that may influence biological activity, solubility, and crystallinity compared to other substituents.

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-5-4-6-11(16)7-10/h4-8H,3H2,1-2H3

InChI Key

UGBBNCNTLDDMCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Aminothiazole derivatives or 2-mercaptobenzimidazole analogs serve as the core heterocyclic scaffold precursors.
  • 3-Chlorophenyl-substituted α-bromo ketones or halogenated phenyl ketones are used to introduce the 3-chlorophenyl group at position 6.
  • Ethyl bromoacetate or related esters provide the carboxylate functionality at position 2.

Cyclization via Reaction of 2-Aminothiazole with α-Bromo Ketones

One common method involves the reaction of 2-aminothiazole with 2-bromo-1-(3-chlorophenyl)ethan-1-one under reflux in ethanol for extended periods (e.g., 16 hours). This step forms the imidazo[2,1-b]thiazole ring system with the 3-chlorophenyl substituent at position 6. The reaction proceeds via nucleophilic attack of the amino group on the α-bromo ketone followed by intramolecular cyclization.

Alternative Cyclization Using 2-Mercaptobenzimidazole Derivatives

Another approach uses 2-mercaptobenzimidazole reacting with halogenated acetophenone derivatives (e.g., 3-chloro-3-acetopropyl acetate) followed by cyclization with hydrobromic acid or other acid catalysts to form the thiazoloimidazole ring system. This method often involves intermediate formation of acetylated mercaptobenzimidazole derivatives and subsequent ring closure.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation has been applied to accelerate the Groebke-Blackburn-Bienayme multicomponent reaction, enabling the formation of imidazo[2,1-b]thiazole derivatives efficiently without solvents. Catalysts such as H3PO4/Al2O3 have been used to promote the reaction at 100 °C, providing good yields and reducing reaction times significantly.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Outcome/Yield
Preparation of ethyl 2-aminothiazole-5-carboxylate Thiourea reflux with ethyl chloroacetate, NaOH, EtOH reflux Yield ~71%
Reaction of 2-aminothiazole with 2-bromo-1-(3-chlorophenyl)ethan-1-one Reflux in ethanol, 16 hours Formation of imidazo[2,1-b]thiazole core
Esterification with ethyl bromoacetate or coupling agents (EDC.HCl, HOBT, TEA) Room temperature, DCM solvent Yield ~69-70%
Cyclization via acid catalysis (e.g., hydrobromic acid) Acidic conditions to close ring Formation of fused imidazo-thiazole ring
Microwave-assisted Groebke-Blackburn-Bienayme reaction Microwave irradiation, solvent-free, 100 °C, catalyst H3PO4/Al2O3 High yield, rapid synthesis

Detailed Research Outcomes and Analysis

  • The reaction of 2-aminothiazole with α-bromo ketones bearing 3-chlorophenyl substituents under reflux conditions reliably produces the desired imidazo[2,1-b]thiazole core with good yields (typically 60-80%).
  • Esterification steps to introduce the ethyl carboxylate at position 2 proceed efficiently under mild conditions using carbodiimide coupling agents, preserving the integrity of the heterocyclic ring.
  • Acid-catalyzed cyclization steps are critical for ring closure and formation of the fused imidazo-thiazole system, with hydrobromic acid or polyphosphoric acid commonly employed.
  • Microwave-assisted solvent-free methods offer a greener and faster alternative, achieving comparable or superior yields with reduced reaction times and minimized solvent use.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure of the synthesized compounds, with mass spectrometry showing molecular ion peaks consistent with the expected molecular weight (e.g., m/z 331.2 for related derivatives).

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization of 2-aminothiazole with α-bromo ketone 2-Aminothiazole, 2-bromo-1-(3-chlorophenyl)ethan-1-one Reflux in ethanol, 16 h 60-80 Reliable formation of imidazo core
Esterification via carbodiimide coupling Intermediate imidazo-thiazole, ethyl bromoacetate or acid EDC.HCl, HOBT, TEA, DCM, RT ~70 Mild conditions, good selectivity
Acid-catalyzed cyclization Acetylated mercaptobenzimidazole derivatives Hydrobromic acid, reflux Variable Essential for ring closure
Microwave-assisted multicomponent reaction Aminothiazole, aldehydes, isocyanides Microwave, H3PO4/Al2O3 catalyst, 100 °C 82-96 Rapid, solvent-free, high yield

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety .

Scientific Research Applications

Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 4-Cl-C₆H₄ (6), CH₃ (3), COOEt (2) 304.34 SIRT1 activation (1000× potency vs. resveratrol); planar imidazo-thiazole core .
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 4-F-C₆H₄ (6), CH₃ (3), COOEt (2) 304.34 Enhanced lipophilicity (LogP = 3.69); potential metabolic stability due to fluorine .
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 4-Br-C₆H₄ (6), CH₃ (3), COOEt (2) 349.24 Intermediate in aldose reductase inhibitor synthesis; higher molecular weight .
Ethyl 6-(2,4-dimethylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 2,4-(CH₃)₂-C₆H₃ (6), CH₃ (3) 316.38 Steric hindrance from methyl groups may reduce binding affinity .
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-3-carboxylate CH₃ (6), COOEt (3) 210.25 Simpler structure; lacks aryl substituents, likely lower bioactivity .

Key Comparisons

Substituent Effects on Bioactivity Chlorophenyl vs. Fluorophenyl: The 4-fluorophenyl analog () exhibits higher LogP (3.69) compared to the 4-chlorophenyl derivative, suggesting improved membrane permeability. Fluorine’s electronegativity may also enhance metabolic stability . Positional Isomerism: The 3-chlorophenyl group in the target compound vs.

Synthetic Pathways The 4-chlorophenyl derivative () is synthesized via cyclocondensation of 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone, followed by esterification. This method is adaptable to the 3-chlorophenyl analog by substituting the bromoethanone precursor . The 4-bromophenyl analog () uses a hydrazide intermediate, highlighting divergent synthetic strategies for functionalization .

Crystallographic and Physicochemical Properties

  • The 4-chlorophenyl analog () exhibits a planar imidazo-thiazole core (r.m.s. deviation = 0.003 Å) with π-stacking interactions (3.35–3.41 Å interplane distances). The 3-chlorophenyl isomer may disrupt this planarity, leading to altered packing and solubility .
  • The ethyl ester group in all analogs contributes to moderate polarity (PSA = ~71.84 Ų in ), balancing solubility and permeability .

The 3-chlorophenyl variant’s activity remains speculative but could differ due to altered steric/electronic profiles. Bromophenyl derivatives () are intermediates in aldose reductase inhibitor synthesis, indicating utility in diabetic complication management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate?

  • The compound is typically synthesized via cyclization of 2-amino-3-methylthiazole with 2-bromo-1-(3-chlorophenyl)ethanone in acetone under reflux. Post-reaction, crystallization from polar aprotic solvents like DMF enhances purity . Alternative methods include using ethyl 2-bromoacetate and phenyl isothiocyanate in ethanol/acetonitrile, with yields improved by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR identifies substituent positions (e.g., methyl, ethyl ester, and chlorophenyl groups). IR spectroscopy confirms carbonyl (C=O) and C-Cl stretches. Mass spectrometry validates molecular weight (e.g., m/z 336.78 for C15H13ClN2O2S) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.
  • Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : Replacing acetone with DMF improves cyclization efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis reduce reaction time.
  • Workup : Purification via preparative HPLC (RP-18 column, acetonitrile/water with 0.1% TFA) increases yield to >75% .

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking : Simulations with SIRT1 or bacterial DNA gyrase reveal binding affinities (e.g., ΔG = -8.2 kcal/mol).
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency.
  • DFT calculations : Analyze electron distribution at the imidazo-thiazole core to identify reactive sites .

Q. How does the 3-chlorophenyl substituent influence pharmacological activity compared to analogs?

  • The 3-chlorophenyl group enhances lipophilicity (logP ≈ 3.5), improving membrane permeability. Its electron-withdrawing nature stabilizes charge-transfer interactions with target enzymes. Comparative studies show 3-Cl derivatives exhibit 2–3x higher cytotoxicity than 4-F or 4-OCH3 analogs .

Methodological Notes

  • Crystallography : Single-crystal X-ray diffraction confirms planarity of the imidazo-thiazole core (r.m.s. deviation = 0.003 Å) and π-stacking interactions (3.35–3.41 Å interplane distances) .
  • Safety : Follow GHS guidelines (P280/P284) for handling corrosive reagents and solvents .

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